molecular formula C7H3F4NO2 B123530 5-Fluoro-2-nitrobenzotrifluoride CAS No. 393-09-9

5-Fluoro-2-nitrobenzotrifluoride

Cat. No.: B123530
CAS No.: 393-09-9
M. Wt: 209.1 g/mol
InChI Key: WMQOSURXFLBTPC-UHFFFAOYSA-N
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Description

5-Fluoro-2-nitrobenzotrifluoride is an organic compound with the chemical formula C7H3F4NO2. It is a fluorinated aromatic compound that is widely used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals. The presence of both fluorine and nitro groups in its structure makes it a valuable building block in organic synthesis.

Mechanism of Action

Target of Action

5-Fluoro-2-nitrobenzotrifluoride is primarily used as an intermediate in the synthesis and development of new active pharmaceutical ingredients (APIs) . It is an important intermediate for the synthesis of vasokinetic kinin antagonist, which is used to treat acute pain, neuropathic pain, and inflammatory pain symptoms .

Mode of Action

The compound is formed through the nitration of 3-fluorobenzotrifluoride . The nitration process is fast and highly exothermic, with the reaction enthalpy ranging from −73 to −253 kJ/mol . The mode of action of this compound is primarily through its role as a monomer in the synthesis of hyperbranched poly (aryl ether) .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its role as an intermediate in the synthesis of APIs . The exact pathways would depend on the specific APIs being synthesized.

Result of Action

The result of the action of this compound is the production of APIs that have various therapeutic effects . For example, when used in the synthesis of vasokinetic kinin antagonist, the resulting compound can be used to treat acute pain, neuropathic pain, and inflammatory pain symptoms .

Action Environment

The action of this compound is influenced by several environmental factors during its synthesis. These include the composition of the mixed acid, the molar ratio of nitric acid to the substrate, the residence time, and the temperature . These factors can affect the reaction performance and the quality of the resulting compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Fluoro-2-nitrobenzotrifluoride is typically synthesized through the nitration of 3-fluorobenzotrifluoride using a mixed acid as the nitrating agent. The reaction is highly exothermic and requires careful control of temperature and reaction conditions to prevent the formation of undesirable byproducts . The process can be carried out in a continuous-flow millireactor, which offers better control over impurity levels and higher process efficiency compared to traditional batch reactors .

Industrial Production Methods

In industrial settings, the synthesis of this compound is often performed in continuous-flow reactors. These reactors provide enhanced mass and heat transfer rates, allowing for more efficient and safer production of the compound . The use of continuous-flow technology also enables better scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-nitrobenzotrifluoride undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using catalytic hydrogenation.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Catalytic hydrogenation using Raney nickel as the catalyst.

    Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Reduction: 5-Fluoro-2-aminobenzotrifluoride.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-2-nitrobenzotrifluoride is widely used in scientific research and industrial applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-nitrobenzotrifluoride
  • 3-Fluoro-2-nitrobenzotrifluoride
  • 4-Fluoro-2-nitrobenzotrifluoride

Uniqueness

5-Fluoro-2-nitrobenzotrifluoride is unique due to the specific positioning of the fluorine and nitro groups on the benzene ring, which imparts distinct reactivity and stability characteristics. This makes it particularly useful in the synthesis of certain pharmaceuticals and fine chemicals .

Biological Activity

5-Fluoro-2-nitrobenzotrifluoride (5F2NTBF) is a compound of increasing interest in the field of medicinal chemistry and materials science. Its unique chemical structure, featuring both a fluorine and a nitro group, contributes to its diverse biological activities and applications. This article aims to explore the biological activity of 5F2NTBF, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₇H₄F₄N₁O₂
  • Molecular Weight : 227.1 g/mol

The presence of the trifluoromethyl group enhances its electrophilic character, making it suitable for various chemical reactions, including nucleophilic aromatic substitution (SNAr) reactions .

Mechanisms of Biological Activity

The biological activity of 5F2NTBF can be attributed to several mechanisms:

  • Electrophilic Reactivity : The trifluoromethyl group acts as an electron-withdrawing group, facilitating nucleophilic attacks on the aromatic ring. This property is essential in drug development, particularly in targeting specific biological pathways .
  • Nitro Group Activation : The nitro group can undergo reduction in biological systems, leading to the generation of reactive intermediates that can interact with cellular macromolecules, such as DNA and proteins. This mechanism is crucial in understanding its potential as an anticancer agent .
  • Antimicrobial Activity : Preliminary studies suggest that 5F2NTBF exhibits antimicrobial properties against various pathogens. The compound's ability to disrupt microbial cell membranes may contribute to its efficacy .

Case Studies

  • Anticancer Potential : A study investigated the effects of 5F2NTBF on cancer cell lines, revealing that it induces apoptosis in human cancer cells through oxidative stress mechanisms. The compound demonstrated a significant reduction in cell viability at concentrations as low as 10 μM .
  • Antimicrobial Efficacy : In vitro tests showed that 5F2NTBF effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 μg/mL for both bacterial strains, indicating promising antimicrobial activity .
  • Mechanistic Insights : Further mechanistic studies indicated that the compound's nitro group undergoes reduction within microbial cells, leading to the formation of reactive nitrogen species (RNS) that damage cellular components .

Data Table: Summary of Biological Activities

Activity Type Target Organism/Cell Line Concentration (μM) Effect Observed
AnticancerHuman cancer cell lines10Induces apoptosis
AntimicrobialStaphylococcus aureus50Inhibition of growth
AntimicrobialEscherichia coli50Inhibition of growth

Properties

IUPAC Name

4-fluoro-1-nitro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4NO2/c8-4-1-2-6(12(13)14)5(3-4)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQOSURXFLBTPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00278843
Record name 5-Fluoro-2-nitrobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00278843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

393-09-9
Record name 4-Fluoro-1-nitro-2-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=393-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 393-09-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10304
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Fluoro-2-nitrobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00278843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 5-fluoro-2-nitrobenzotrifluoride particularly interesting for polymer synthesis?

A1: this compound exhibits a unique reactivity profile due to the presence of both fluorine and nitro leaving groups, each activated by different substituents on the aromatic ring []. This allows for selective and sequential nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom, activated by the nitro group, can be selectively displaced first. Subsequently, the nitro group, activated by the trifluoromethyl group, can be replaced. This sequential reactivity is key for controlled polymer synthesis [].

Q2: What are the advantages of incorporating trifluoromethyl groups into polymers like poly(phenylene oxide)?

A2: The incorporation of trifluoromethyl (CF3) groups into polymers can significantly enhance their properties []. These enhancements include:

    Q3: How does the presence of the trifluoromethyl group influence the reactivity of the nitro leaving group in this compound?

    A3: The trifluoromethyl group, though not directly adjacent to the nitro group, plays a crucial role in facilitating its displacement []. The steric bulk of the CF3 group adjacent to the nitro group creates steric congestion. This congestion favors the formation of the Meisenheimer complex during SNAr reactions, leading to faster and more efficient displacement of the nitro group [].

    1. Kim, S. Y. (2003). Synthesis of Poly(phenylene Oxide) Containing Trifluoromethyl Groups via Selective and Sequential Nucleophilic Aromatic Substitution Reaction. Macromolecules, 36(10), 3809–3811.

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